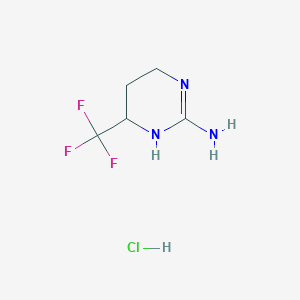
4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
描述
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a tetrahydropyrimidine ring
作用机制
Target of Action
It is structurally similar toTrifluridine , a nucleoside metabolic inhibitor . Trifluridine is an active antiviral agent used mainly in the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus .
Mode of Action
Based on its structural similarity to trifluridine, it may act as a thymidine-based nucleoside metabolic inhibitor that gets incorporated into the dna of cells following cell uptake to aberrate dna function during cell replication .
Biochemical Pathways
Trifluridine, a structurally similar compound, is known to affect the dna replication pathway by incorporating into the dna of cells .
Pharmacokinetics
Trifluridine, a structurally similar compound, is known to be rapidly degraded to an inactive metabolite by thymidine phosphorylase, an enzyme found in the gastrointestinal tract, liver, and tumor tissue . This rapid degradation affects the bioavailability of Trifluridine .
Result of Action
Trifluridine, a structurally similar compound, is known to aberrate dna function during cell replication, which could potentially lead to cell death .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation, where a trifluoromethyl group is introduced into an organic compound using radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its effects on biological systems.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine hydrochloride: Another compound with a trifluoromethyl group, used in organic synthesis and pharmaceuticals.
Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups, used in various chemical applications.
Uniqueness
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N3.ClH/c6-5(7,8)3-1-2-10-4(9)11-3;/h3H,1-2H2,(H3,9,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTBEVIJTGQIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(NC1C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

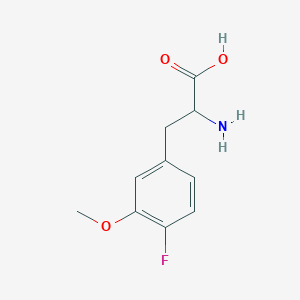
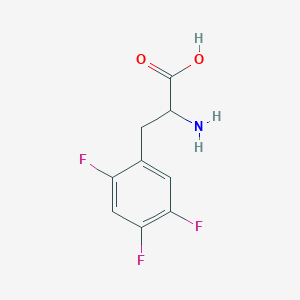


![Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3094632.png)
![Methyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B3094638.png)
![2-(6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetic acid](/img/structure/B3094645.png)
![(3AR,6AR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3094661.png)
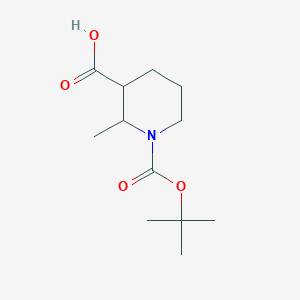


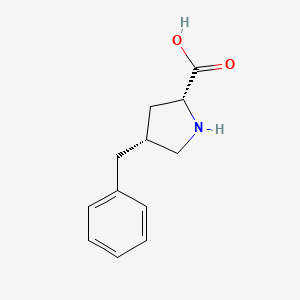

![(s)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B3094704.png)
